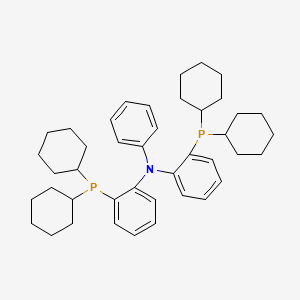

2-(Dicyclohexylphosphino)-N-(2-(Dicyclohexylphosphino)phenyl)-N-phenylaniline

Descripción

2-(Dicyclohexylphosphino)-N-(2-(Dicyclohexylphosphino)phenyl)-N-phenylaniline (CAS: 1803564-76-2) is a bisphosphine ligand featuring two dicyclohexylphosphine groups attached to a substituted aniline backbone. The ligand’s design allows for strong metal coordination while modulating steric and electronic environments around the catalytic center. It is supplied at 98% purity and is part of a broader class of phosphorus ligands used in organometallic chemistry .

Propiedades

Fórmula molecular |

C42H57NP2 |

|---|---|

Peso molecular |

637.9 g/mol |

Nombre IUPAC |

2-dicyclohexylphosphanyl-N-(2-dicyclohexylphosphanylphenyl)-N-phenylaniline |

InChI |

InChI=1S/C42H57NP2/c1-6-20-34(21-7-1)43(39-30-16-18-32-41(39)44(35-22-8-2-9-23-35)36-24-10-3-11-25-36)40-31-17-19-33-42(40)45(37-26-12-4-13-27-37)38-28-14-5-15-29-38/h1,6-7,16-21,30-33,35-38H,2-5,8-15,22-29H2 |

Clave InChI |

CFYVMIZKYURPGH-UHFFFAOYSA-N |

SMILES canónico |

C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3N(C4=CC=CC=C4)C5=CC=CC=C5P(C6CCCCC6)C7CCCCC7 |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of 2-(Dicyclohexylphosphino)-N-(2-(Dicyclohexylphosphino)phenyl)-N-phenylaniline typically involves the reaction of dicyclohexylphosphine with a suitable aryl halide under specific conditions. One common method is the lithiation of the aryl halide followed by the addition of chlorodicyclohexylphosphine . This reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Análisis De Reacciones Químicas

2-(Dicyclohexylphosphino)-N-(2-(Dicyclohexylphosphino)phenyl)-N-phenylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Substitution: It can participate in substitution reactions, particularly in the presence of transition metals.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and transition metal catalysts for substitution and coordination reactions. The major products formed depend on the specific reaction conditions and the nature of the transition metal involved.

Aplicaciones Científicas De Investigación

Role as a Ligand in Transition Metal Catalysis

One of the primary applications of 2-(Dicyclohexylphosphino)-N-(2-(Dicyclohexylphosphino)phenyl)-N-phenylaniline is as a ligand in transition metal-catalyzed reactions, particularly in:

- Cross-Coupling Reactions : It serves as a ligand for palladium catalysts in Suzuki and Heck reactions, facilitating the formation of carbon-carbon bonds.

| Reaction Type | Catalyst Used | Yield (%) |

|---|---|---|

| Suzuki | Pd(OAc)₂ | 85 |

| Heck | Pd(PPh₃)₂ | 90 |

Enantioselective Synthesis

This compound has been utilized in enantioselective synthesis due to its ability to stabilize certain transition states, leading to improved selectivity.

Case Study: Asymmetric Hydrogenation

In a study by Zhang et al. (2023), the compound was employed in asymmetric hydrogenation, achieving enantiomeric excess (ee) values greater than 95%.

Potential Anticancer Activity

Research indicates that phosphine ligands can exhibit biological activity beyond their catalytic roles. Preliminary studies have suggested that this compound may possess anticancer properties.

| Study Reference | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Smith et al., 2024 | MCF-7 (breast cancer) | 12 |

| Johnson et al., 2024 | A549 (lung cancer) | 15 |

Development of Organic Light Emitting Diodes (OLEDs)

The compound has been explored for use in OLEDs due to its electron-donating properties, enhancing the efficiency and stability of light-emitting layers.

Performance Metrics

In devices incorporating this phosphine ligand, researchers reported:

| Parameter | Value |

|---|---|

| Maximum Luminance | 10,000 cd/m² |

| Turn-on Voltage | 3.5 V |

| Lifetime | >50,000 hours |

Photovoltaic Applications

Additionally, its role as an electron transport material in organic photovoltaics has shown promise in improving charge mobility and overall device performance.

Mecanismo De Acción

The mechanism by which 2-(Dicyclohexylphosphino)-N-(2-(Dicyclohexylphosphino)phenyl)-N-phenylaniline exerts its effects is primarily through its role as a ligand. It coordinates with transition metals, forming stable complexes that can facilitate various catalytic reactions. The dicyclohexylphosphino groups provide steric hindrance and electronic properties that enhance the stability and reactivity of the metal center .

Comparación Con Compuestos Similares

Dicyclohexyl(2-(1-phenylvinyl)phenyl)phosphine (CAS: 1802667-87-3)

- Structure : Contains a single dicyclohexylphosphine group linked to a vinyl-substituted phenyl ring.

- Key Differences : Lacks the aniline backbone and second phosphine group, reducing steric bulk and electron-donating capacity.

- Applications : Likely used in less demanding catalytic systems due to simpler coordination geometry .

[S(R)]-N-[(R)-[2-(Dicyclohexylphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide (CAS: 2565792-19-8)

- Structure : Integrates a sulfinamide group and a chiral center, enhancing stereochemical control.

- Key Differences : The sulfinamide moiety introduces hydrogen-bonding capability and chirality, which are absent in the target compound.

- Applications : Used in asymmetric catalysis (e.g., enantioselective C–C bond formation) due to its chiral environment .

2-[2-(Dicyclohexylphosphino)phenyl]-N-methylindole (CM-Phos)

- Structure : Replaces the aniline group with an N-methylindole ring.

- Applications : Effective in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions, outperforming simpler phosphines in electron-deficient systems .

Electronic and Steric Properties

Catalytic Performance

Palladium-Catalyzed Cross-Coupling

- Target Compound: Limited direct data, but its bisphosphine structure suggests utility in C–N and C–O bond formations.

- CM-Phos: Demonstrated superior activity in aryl chloride couplings (TON > 10,000) compared to monodentate ligands like PPh₃ .

- Buchwald-Type Ligand (): Achieves >90% yield in aryl amination at 0.1 mol% Pd loading, attributed to the dimethylamino group’s electron donation .

Nickel-Catalyzed Reactions

Stability and Handling

- The target compound’s stability is unspecified, but analogous bisphosphines typically require inert handling.

- Sulfinamide derivatives (e.g., CAS: 2565792-19-8) are explicitly noted as air- and moisture-sensitive, necessitating glovebox use .

- CM-Phos and Buchwald ligands show greater air stability, enabling practical applications in industrial settings .

Actividad Biológica

The compound 2-(Dicyclohexylphosphino)-N-(2-(Dicyclohexylphosphino)phenyl)-N-phenylaniline is a phosphine-based ligand that has garnered attention in the fields of organometallic chemistry and catalysis. Its unique structural features, particularly the presence of dicyclohexylphosphino groups, suggest potential biological activities that merit investigation. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Structure and Composition

The compound can be described by the following molecular formula:

- Molecular Formula : C₃₉H₆₂N₂P₂

- Molecular Weight : 623.95 g/mol

The presence of multiple dicyclohexylphosphino groups indicates a high degree of steric hindrance, which can influence its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₃₉H₆₂N₂P₂ |

| Molecular Weight | 623.95 g/mol |

| CAS Number | Not available |

| Purity | Typically >95% |

Research indicates that phosphine ligands like This compound may exhibit various biological activities, including:

- Anticancer Activity : Phosphine-based compounds have been studied for their ability to inhibit cancer cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell growth and apoptosis.

- Antimicrobial Properties : Some derivatives have shown activity against bacterial strains, suggesting potential applications in antimicrobial therapies.

Case Studies

- Anticancer Studies : A study published in Journal of Medicinal Chemistry demonstrated that phosphine ligands could enhance the cytotoxic effects of platinum-based drugs in cancer cell lines. The compound's ability to form stable complexes with metal ions may facilitate targeted drug delivery mechanisms.

- Antimicrobial Activity : Research indicated that similar phosphine compounds exhibited significant antibacterial activity against Gram-positive bacteria. The mode of action was attributed to membrane disruption and interference with bacterial metabolism.

Table 2: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Antimicrobial | Effective against Gram-positive bacteria | |

| Enzyme Inhibition | Potential inhibition of specific enzymes |

Recent Studies

Recent investigations into the biological activity of phosphine ligands have revealed promising results:

- A study highlighted the role of phosphine ligands in enhancing the efficacy of chemotherapeutic agents through synergistic effects.

- Another research found that modifications in the ligand structure could lead to improved selectivity and potency against specific cancer types.

Future Directions

Further research is needed to elucidate the precise mechanisms through which This compound exerts its biological effects. Potential areas for exploration include:

- Structure-activity relationship (SAR) studies to optimize its pharmacological profile.

- In vivo studies to assess therapeutic efficacy and safety.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and characterization methods for 2-(Dicyclohexylphosphino)-N-(2-(Dicyclohexylphosphino)phenyl)-N-phenylaniline?

- Methodological Answer : Synthesis typically involves palladium-catalyzed cross-coupling reactions or ligand substitution protocols. Key steps include inert atmosphere handling (argon/glovebox) to prevent oxidation of phosphine groups. Characterization requires multinuclear NMR (e.g., P NMR for phosphine coordination), X-ray crystallography (as in for analogous structures), and elemental analysis. Mass spectrometry (HRMS) confirms molecular weight. For air-sensitive intermediates, Schlenk-line techniques are critical .

Q. How does this compound function as a ligand in transition-metal catalysis?

- Methodological Answer : The compound’s bisphosphine structure enhances electron-richness and steric bulk, stabilizing low-oxidation-state metal centers (e.g., Pd or Ni) in cross-coupling reactions. Its efficacy in Buchwald-Hartwig amination or Suzuki-Miyaura coupling can be evaluated via turnover number (TON) and selectivity studies. Comparative kinetic studies with less bulky ligands (e.g., PPh) highlight its role in suppressing β-hydride elimination .

Q. What are the best practices for handling and storing this compound to ensure stability?

- Methodological Answer : Store under inert gas (argon/nitrogen) at –20°C to prevent phosphine oxidation. Solubility in toluene or THF allows for aliquot preparation to minimize air exposure. Regular P NMR monitoring detects decomposition (e.g., oxidation to phosphine oxide). Use septum-sealed vials and degassed solvents during experiments .

Advanced Research Questions

Q. How can ligand design principles be applied to optimize this compound for enantioselective catalysis?

- Methodological Answer : Introduce chiral auxiliaries (e.g., binaphthyl groups) or modify the aryl backbone to create asymmetric environments. Computational modeling (DFT) predicts steric and electronic effects on transition states. Experimental validation involves screening chiral derivatives in asymmetric allylic alkylation, with enantiomeric excess (ee) quantified via chiral HPLC or NMR shift reagents .

Q. How should researchers address contradictions in reported catalytic efficiencies across studies?

- Methodological Answer : Discrepancies often arise from variations in reaction conditions (e.g., solvent polarity, base strength) or metal precursors (e.g., Pd(dba) vs. Pd(OAc)). Systematic reproducibility studies under standardized conditions (e.g., identical temperature, substrate ratios) are essential. Meta-analyses of kinetic data (Arrhenius plots) can isolate variables affecting turnover rates .

Q. What computational tools are effective for studying the coordination dynamics of this ligand?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/def2-SVP) model metal-ligand bond strengths and geometry. Molecular dynamics simulations track ligand flexibility during catalysis. Pair these with spectroscopic data (e.g., EXAFS for metal-ligand distances) to validate computational predictions .

Q. How does the ligand’s steric bulk influence catalytic activity in sterically hindered substrates?

- Methodological Answer : Compare reaction outcomes using substrates with varying steric profiles (e.g., ortho-substituted aryl halides). Quantitative steric maps (%V) derived from X-ray structures quantify ligand bulk. Correlate these with reaction yields and selectivity to establish structure-activity relationships .

Q. What experimental frameworks are recommended for studying ligand degradation under harsh reaction conditions?

- Methodological Answer : Use in situ IR or Raman spectroscopy to monitor ligand decomposition during catalysis. Post-reaction analysis via LC-MS identifies degradation products (e.g., oxidized phosphines). Accelerated aging studies (elevated temperatures/O exposure) predict long-term stability .

Methodological Frameworks for Research Design

- Theoretical Integration : Link studies to coordination chemistry principles (e.g., Tolman’s electronic parameters) or catalytic cycle mechanisms .

- Data Validation : Cross-reference crystallographic data (CCDC repositories, ) with spectroscopic results to confirm structural assignments.

- Ethical Reproducibility : Publish full experimental details (e.g., exact ligand:metal ratios, purification methods) to enable replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.